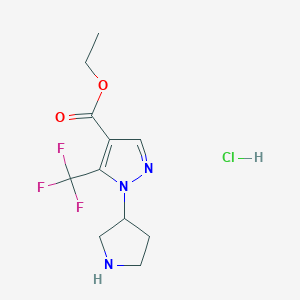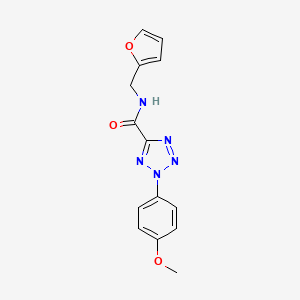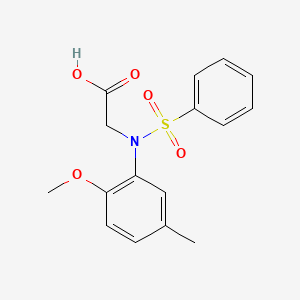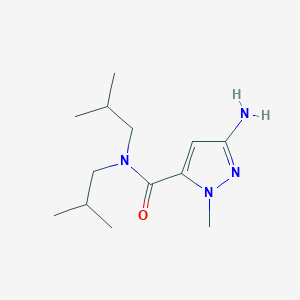
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound features a pyrazole ring substituted with a trifluoromethyl group and a pyrrolidinyl moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate and hydrochloric acid.
Reaction Conditions: The reaction involves the addition of hydrochloric acid to the pyrazole derivative under controlled conditions, often requiring heating and stirring to ensure complete conversion.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using reactors designed to handle the specific reaction conditions.
Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound, potentially leading to the formation of new functional groups.
Substitution: Substitution reactions are common, where different substituents can replace the trifluoromethyl group or other parts of the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives may include carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduced forms may feature hydroxyl groups or other reduced functional groups.
Substitution Products: Substituted derivatives can have a wide range of functional groups, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases or conditions.
Industry: It can be utilized in the production of materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate: This compound lacks the hydrochloride moiety, resulting in different solubility and reactivity properties.
Ethyl 1-(pyrrolidin-3-yl)-5-(chloromethyl)pyrazole-4-carboxylate: This compound has a chloromethyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Ethyl 1-(pyrrolidin-3-yl)-5-(bromomethyl)pyrazole-4-carboxylate: Similar to the chloromethyl variant but with a bromomethyl group, affecting its reactivity and applications.
Uniqueness: Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs.
Eigenschaften
IUPAC Name |
ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2.ClH/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14;/h6-7,15H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBMFQAKTOZUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNC2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-ETHYLBENZENESULFONYL)-4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2972525.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![2-({4-benzyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2972528.png)
![4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972530.png)

![6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2972533.png)
